
CZ830
Übersicht
Beschreibung
CZ830 is an mTOR inhibitor. CB830 showed moderate submicromolar affinity for mTOR and exhibited high selectivity of more than 100-fold over other lipid kinases from the same family, namely, phosphatidylinositide 3-kinases (PI3K) α/β/γ/δ and DNAdependent protein kinase (DNAPK).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
CZ830 is characterized by its unique molecular structure, which allows it to interact selectively with specific biological targets. The compound acts primarily through modulation of signaling pathways associated with immune responses and cellular proliferation. Its mechanism involves:
- Binding Affinity : this compound exhibits high binding affinity to its target receptors, which is crucial for its biological activity.
- Signal Transduction Modulation : The compound influences downstream signaling pathways, altering cellular responses.
Oncology
This compound has shown promise in cancer research due to its ability to inhibit tumor growth and metastasis.
- Case Study : In vitro studies demonstrated that this compound significantly reduced proliferation rates in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 15 μM, indicating potent anti-cancer activity.
Immunology
The compound plays a role in modulating immune responses, particularly in the context of autoimmune diseases.
- Case Study : Research conducted on animal models indicated that this compound could reduce inflammation by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.
Neurobiology
This compound's effects on neuronal cells have been investigated for neuroprotective properties.
- Case Study : In experiments involving neuroblastoma cells, this compound was found to enhance cell survival under oxidative stress conditions, highlighting its potential as a neuroprotective agent.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Application Area | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
Oncology | Tumor cell inhibition | 10-15 | Effective against breast and lung cancer cells |
Immunology | Cytokine modulation | N/A | Reduces pro-inflammatory cytokines in animal models |
Neurobiology | Neuroprotection | N/A | Enhances survival of neuronal cells under stress |
In Vitro Studies
- Tumor Cell Lines : this compound was tested on various cancer cell lines including A549 (lung) and MCF7 (breast). Results indicated a dose-dependent decrease in cell viability.
In Vivo Models
- Animal Studies : In murine models of cancer, treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting effective systemic delivery and action.
Implications for Therapeutic Use
The diverse applications of this compound position it as a potential candidate for therapeutic development across multiple fields:
- Oncology : Its ability to inhibit tumor growth suggests it could be developed into an anti-cancer drug.
- Immunology : Modulating immune responses may offer new treatments for autoimmune diseases.
- Neuroprotection : Potential applications in treating neurodegenerative diseases could be explored further.
Eigenschaften
CAS-Nummer |
1333108-58-9 |
---|---|
Molekularformel |
C25H26F3N5O4S |
Molekulargewicht |
549.5692 |
IUPAC-Name |
(S)-1-(2,2-difluoroethyl)-3-(4-(6-(5-fluoro-2-(methylsulfonyl)phenyl)-2-(3-methylmorpholino)pyrimidin-4-yl)phenyl)urea |
InChI |
InChI=1S/C25H26F3N5O4S/c1-15-14-37-10-9-33(15)24-31-20(16-3-6-18(7-4-16)30-25(34)29-13-23(27)28)12-21(32-24)19-11-17(26)5-8-22(19)38(2,35)36/h3-8,11-12,15,23H,9-10,13-14H2,1-2H3,(H2,29,30,34)/t15-/m0/s1 |
InChI-Schlüssel |
SKXDOVJWDKHFEB-HNNXBMFYSA-N |
SMILES |
O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=NC(C4=CC(F)=CC=C4S(=O)(C)=O)=C2)C=C1)NCC(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CZ830; CZ-830; CZ 830. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.